molecular formula C23H26N4O8 B1261584 (2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate

(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate

Cat. No. B1261584
M. Wt: 486.5 g/mol
InChI Key: CWTCWGGPTVMMLT-INDMIFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonocardicin C dizwitterion is an alpha-amino acid zwitterion resulting from a transfer of two protons from the carboxy groups to the amino groups of isonocardicin C;  major species at pH 7.3. It is a tautomer of an isonocardicin C.

Scientific Research Applications

Synthesis Techniques

A study by Moon and Huh (1991) reported methods for the synthesis of optically pure derivatives of a similar compound, emphasizing its potential in synthesizing aminopeptidase inhibitors (Moon & Huh, 1991).

Antimicrobial and Antifungal Activities

Mickevičienė et al. (2015) explored derivatives of a related compound, showing good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Potential in Cancer Treatment

Basu Baul et al. (2009) described amino acetate functionalized Schiff base organotin(IV) complexes derived from similar compounds, which showed significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Role in Biosynthesis

Offenzeller et al. (1993) and (1996) provided insights into the biosynthesis of a closely related amino acid, highlighting the biochemical pathways and intermediates involved in the process (Offenzeller et al., 1993), (Offenzeller et al., 1996).

Antimitotic Agents

Temple and Rener (1992) investigated chiral isomers of a similar compound as antimitotic agents, providing valuable information on their biological activity and potential in cancer research (Temple & Rener, 1992).

Enzymatic Analysis

Further, Rao et al. (2007) synthesized enantiopure compounds from a similar structure, offering potential application as rigid dipeptide mimics in peptide conformation-activity relationships (Rao et al., 2007).

properties

Product Name

(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate

Molecular Formula

C23H26N4O8

Molecular Weight

486.5 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-[4-[(1R)-1-azaniumyl-2-[[(3S)-1-[(R)-carboxylato-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoate

InChI

InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)/t16-,17-,18+,19+/m0/s1

InChI Key

CWTCWGGPTVMMLT-INDMIFKZSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)[C@@H](C3=CC=C(C=C3)OCC[C@@H](C(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

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